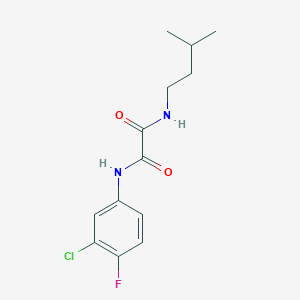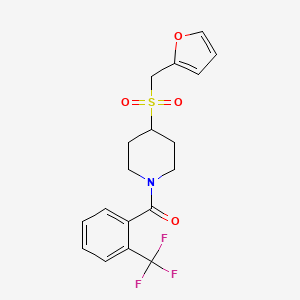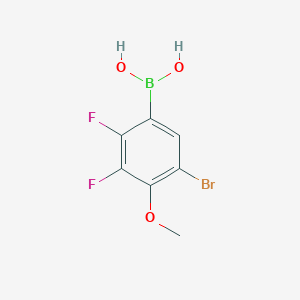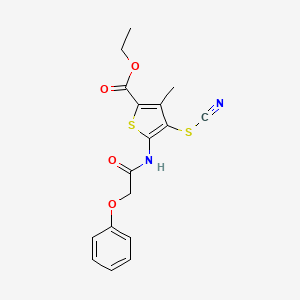
N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of the 3-chloro-4-fluorophenyl group . This group is often used in the synthesis of various pharmaceutical compounds due to its ability to bind to different biological targets .
Synthesis Analysis
While specific synthesis methods for “N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide” were not found, similar compounds are typically synthesized through multi-step processes involving aryl urea and aryl semicarbazide formation .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Synthesis
The research on related compounds, such as chlorins and naphthalimide derivatives, highlights the significance of their photophysical properties and the synthesis of water-soluble versions for biological applications. For instance, chlorins with high water solubility have been synthesized to exhibit dominant absorption bands, modest fluorescence yield, long singlet excited-state lifetime, and a high yield of intersystem crossing, making them suitable for biomedical applications (Borbas et al., 2008).
Fluorophores and Fluorescence Microscopy
The development of solvatochromic dyes and their application in fluorescence microscopy demonstrate the potential of certain derivatives in selective visualization of cellular components, such as lipid droplets and mitochondria. This application is pivotal in studies related to cellular metabolism and diseases (Benčić et al., 2019).
Molecular Docking and Antioxidant Activity
Isoxazoline derivatives synthesized from specific fluoroaniline precursors have shown potential antioxidant activity through in vitro screenings and molecular docking analysis. This illustrates the utility of these compounds in developing therapeutic agents with antioxidant properties (Geetha & Rajakumar, 2020).
Chemical Synthesis and Analytical Characterization
The synthesis and analytical characterization of a range of substances based on the diarylethylamine template, which includes isomers and derivatives with fluorine substitutions, underline the importance of these compounds in the development of new materials and drugs. The comprehensive analytical characterizations facilitate the understanding of their chemical behavior and potential applications (Dybek et al., 2019).
Environmental Sensing and Logic Gates
The design of compounds as fluorescent logic gates that can be reconfigured based on solvent polarity showcases the potential of these derivatives in environmental sensing and molecular electronics. The ability to switch logic gate functions by altering solvent conditions opens new avenues in sensor technology and data processing at the molecular level (Gauci & Magri, 2022).
Biochemische Analyse
Biochemical Properties
N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide has been found to interact with various enzymes and proteins. It acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a G protein-coupled receptor involved in various neurological processes .
Cellular Effects
The compound exerts significant effects on various types of cells. In colon cancer cells, it has shown antiproliferative efficacy, inducing apoptosis and causing cell cycle arrest at the G2 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It activates the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7 .
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-8(2)5-6-16-12(18)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCNXHIDPCQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)

![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)
![3-cinnamyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2829073.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)

![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2829081.png)


